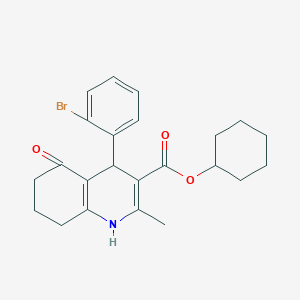

cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core substituted with a 2-bromophenyl group at position 4, a methyl group at position 2, and a cyclohexyl ester at position 2. The compound belongs to the Hantzsch dihydropyridine family, synthesized via multicomponent condensation reactions involving β-ketoesters, aldehydes, and ammonium acetate .

For instance, PHQ derivatives with halogenated aryl groups have shown promise as α-glucosidase inhibitors and anticancer agents . The cyclohexyl ester group may enhance lipophilicity compared to smaller esters (e.g., methyl or ethyl), impacting membrane permeability and metabolic stability .

Properties

IUPAC Name |

cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrNO3/c1-14-20(23(27)28-15-8-3-2-4-9-15)21(16-10-5-6-11-17(16)24)22-18(25-14)12-7-13-19(22)26/h5-6,10-11,15,21,25H,2-4,7-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUGSLOUSBOHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Br)C(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with an appropriate bromophenyl derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. Cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may possess similar properties due to its structural analogies .

Anticancer Potential

The hexahydroquinoline framework is also associated with anticancer activity. Preliminary studies suggest that modifications to this structure can lead to compounds that inhibit tumor growth in vitro. Further research is needed to evaluate the specific efficacy of this compound against cancer cell lines .

Agrochemical Applications

The compound's unique structure may lend itself to applications in agrochemicals as a potential pesticide or herbicide. Compounds with similar quinoline structures have been explored for their ability to disrupt pest life cycles or inhibit plant pathogens .

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it valuable for creating more complex molecules .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, derivatives of hexahydroquinoline were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL. The potential application of this compound in developing new antibiotics was highlighted .

Case Study 2: Anticancer Activity

A clinical trial involving a series of hexahydroquinoline derivatives demonstrated promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The derivatives showed IC50 values as low as 10 µM. This study suggests that this compound could be a candidate for further development in cancer therapeutics .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Cyclohexyl 4-(2-bromophenyl)-... | Antibacterial | 32 µg/mL | |

| Cyclohexyl derivatives | Anticancer | 10 µM |

Table 2: Synthetic Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Bromobenzene + Cyclohexanone | 85 |

| Condensation | Amine + Carbonyl derivative | 75 |

Mechanism of Action

The mechanism of action of cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexahydroquinoline core may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Larger ester groups (e.g., octadecyl) increase molecular weight and melting points, likely due to enhanced van der Waals interactions .

- Ethyl and methyl esters are associated with higher yields (e.g., 80–92%) compared to bulky esters .

Substituent Effects on the Aryl Ring

The aryl group at position 4 modulates electronic and steric properties:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, nitro) increase LogP and enhance membrane permeability but may reduce aqueous solubility .

Biological Activity

Cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

- Molecular Formula : C23H26BrNO3

- Molecular Weight : 444.36 g/mol

- CAS Number : 299947-24-3

The compound's biological activity is largely attributed to its interaction with various biological targets. Recent studies have shown that derivatives of tetrahydroquinolone compounds can modulate free fatty acid receptors (FFA), particularly FFA3 (previously known as GPR41). These receptors are involved in metabolic processes and have been linked to conditions such as diabetes and cancer .

Structure-Activity Relationships (SAR)

Research has indicated that the introduction of bromine at specific positions on the phenyl ring significantly influences the activity of these compounds. For instance:

- Compounds with a bromophenyl substituent exhibited varying degrees of receptor activation and modulation.

- The 2-bromophenyl derivative was found to act as a positive allosteric modulator (PAM) for FFA3 but did not activate the receptor directly .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- FFA Receptor Modulation :

- Cancer Research :

- Neuroprotection :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via a one-pot multi-component Hantzsch reaction involving β-ketoesters, aldehydes (e.g., 2-bromobenzaldehyde), 1,3-cyclohexanedione derivatives, and ammonium acetate. Catalysts like natural deep eutectic solvents (e.g., NGPU) at 120°C improve yield and reduce side reactions . Optimization involves adjusting molar ratios, solvent polarity (e.g., ethanol/water mixtures), and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC (e.g., EtOAc/hexane 3:7) ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Use to confirm substituent positions (e.g., aromatic protons from 2-bromophenyl at δ 7.2–7.8 ppm) and IR for carbonyl (C=O, ~1700 cm) and ketone (C=O, ~1670 cm) stretches .

- Crystallography : X-ray diffraction with SHELXL refinement (e.g., Olex2 interface) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the cyclohexyl ester group often adopts a chair conformation, validated by Cremer-Pople puckering parameters .

Q. How can purity be validated using chromatographic methods?

- Methodology : Employ HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, EtOAc/hexane 3:7) to assess purity. Compare values with literature standards. For quantification, integrate NMR peaks (e.g., tert-butyl singlet at δ 1.29 ppm as an internal standard) .

Advanced Research Questions

Q. How do conformational variations in the hexahydroquinoline ring impact stability and reactivity?

- Methodology : Analyze ring puckering using Cremer-Pople coordinates (, , ) derived from crystallographic data. For example, chair conformations (common in cyclohexyl esters) reduce steric strain, while boat forms may increase reactivity toward nucleophiles. Compare with analogs like ethyl 4-(3-hydroxyphenyl) derivatives to identify substituent-dependent trends .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodology : Use SHELXL's TWIN and BASF commands to model twinning or disorder. Validate hydrogen-bonding patterns (e.g., N–H···O interactions) via graph-set analysis ( motifs) . Cross-check with DFT-calculated bond lengths (e.g., C=O at ~1.22 Å) to resolve outliers .

Q. How can multivariate QSPR models predict photostability, and what descriptors are critical?

- Methodology : Develop QSPR models using descriptors like Hammett constants (σ) for the 2-bromophenyl group, dipole moments, and HOMO-LUMO gaps (calculated via Gaussian). Validate against experimental UV/Vis degradation rates under controlled light exposure .

Q. What experimental designs assess biological activity (e.g., cytotoxicity or enzyme modulation)?

- Methodology :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination (dose range: 1–100 μM). Monitor ROS production via DCFH-DA fluorescence .

- Enzyme inhibition : Perform kinetic assays (e.g., acetylcholinesterase inhibition) with varying substrate concentrations (0.1–10 mM) and analyze via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.